molecular formula C11H15N3O3 B2517294 6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide CAS No. 1286710-48-2

6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide

Cat. No.: B2517294
CAS No.: 1286710-48-2
M. Wt: 237.259
InChI Key: TXBZMKGFQBWWBE-UHFFFAOYSA-N
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Description

6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 6-hydroxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide.

    Reduction: Formation of 6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-amine.

    Substitution: Formation of 6-halogen-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide.

Scientific Research Applications

6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-amine: Similar structure but with an amine group instead of a carboxamide group.

    6-hydroxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-halogen-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide: Similar structure but with a halogen substituent instead of a methoxy group.

Uniqueness

6-methoxy-N-[(oxolan-2-yl)methyl]pyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the oxolan-2-ylmethyl moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methoxy-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-16-10-5-4-9(13-14-10)11(15)12-7-8-3-2-6-17-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBZMKGFQBWWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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